molecular formula C22H29FN4O2 B1163270 (S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B1163270
M. Wt: 400.5
InChI Key: XMZXGVYPIIOHAQ-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 5,3-AB-CHMFUPPYCA involves several steps, starting with the preparation of the core pyrazole structure. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group using a suitable fluorinating agent.

    Attachment of the cyclohexylmethyl group: This is achieved through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This involves the reaction of the pyrazole derivative with an isocyanate to form the carboxamide group.

Chemical Reactions Analysis

5,3-AB-CHMFUPPYCA undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, as well as catalysts and specific temperature and pressure conditions.

Mechanism of Action

5,3-AB-CHMFUPPYCA exerts its effects by acting as an agonist at cannabinoid receptors, particularly the CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of natural cannabinoids like tetrahydrocannabinol (THC). This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and pharmacological effects .

Properties

Molecular Formula

C22H29FN4O2

Molecular Weight

400.5

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-5-(4-fluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C22H29FN4O2/c1-14(2)20(21(24)28)25-22(29)18-12-19(16-8-10-17(23)11-9-16)27(26-18)13-15-6-4-3-5-7-15/h8-12,14-15,20H,3-7,13H2,1-2H3,(H2,24,28)(H,25,29)/t20-/m0/s1

InChI Key

XMZXGVYPIIOHAQ-FQEVSTJZSA-N

SMILES

CC(C)C(C(=O)N)NC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)F)CC3CCCCC3

Synonyms

AB-CHFUPYCA; ​AZ-037

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 3
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
(S)-N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

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